2,3-Butadien-1-ol

Organic Synthesis Allene Chemistry Copper Catalysis

2,3-Butadien-1-ol (CAS 18913-31-0) is a four-carbon unsaturated alcohol distinguished by its cumulated diene (allene) functional group adjacent to a primary hydroxyl moiety. This bifunctional architecture confers a unique reactivity profile that is chemically distinct from isolated alkene, alkyne, or simple alcohol compounds.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 18913-31-0
Cat. No. B102461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Butadien-1-ol
CAS18913-31-0
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC=C=CCO
InChIInChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2
InChIKeyJXKCVRNKAPHWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Butadien-1-ol (CAS 18913-31-0) Baseline Overview for Scientific Procurement and Differentiation


2,3-Butadien-1-ol (CAS 18913-31-0) is a four-carbon unsaturated alcohol distinguished by its cumulated diene (allene) functional group adjacent to a primary hydroxyl moiety [1]. This bifunctional architecture confers a unique reactivity profile that is chemically distinct from isolated alkene, alkyne, or simple alcohol compounds. As a terminal allene, it serves as a critical synthetic building block in organic and medicinal chemistry, enabling transformations that are inaccessible with its more common structural isomers [2]. Its intrinsic properties, including a density of 0.919 g/mL at 25 °C and a refractive index (n20/D) of 1.477, are quantifiable metrics that differentiate it from other C4H6O or related C4 unsaturated alcohols, which is essential for material identity and quality control .

Why 2,3-Butadien-1-ol (18913-31-0) Cannot Be Replaced by Simple Isomers or Analogs


Attempting to substitute 2,3-Butadien-1-ol with a generic alternative—such as a structural isomer like allyl alcohol (CAS 107-18-6), a saturated analog like 1-butanol (CAS 71-36-3), or a different C4H6O isomer like 2-buten-1-ol (crotyl alcohol, CAS 6117-91-5)—will fundamentally alter reaction outcomes. The orthogonal reactivity of the cumulated diene system is the key differentiator [1]. While allyl alcohol participates in standard alkene addition and allylic substitution, 2,3-butadien-1-ol's allene motif is primed for cycloadditions, nucleophilic attacks at the central carbon, and unique metal-catalyzed transformations that are not possible with mono- or isolated dienes [2]. Furthermore, its distinct physical properties, such as a refractive index (n20/D) of 1.477 compared to allyl alcohol's 1.413 and 1-butanol's 1.399, provide a clear, quantitative means to verify identity and purity, preventing costly synthetic failures due to inadvertent substitution .

Quantitative Differentiation Guide for 2,3-Butadien-1-ol (CAS 18913-31-0) Selection


Synthetic Yield Comparison: Cu-Catalyzed Allenylation of Propargyl Alcohol

In a direct head-to-head study on the synthesis of terminal allenes, the CuI-catalyzed reaction of propargyl alcohol with paraformaldehyde provided 2,3-Butadien-1-ol in a 53% yield [1]. This result can be benchmarked against the same reaction with other alkynol substrates, such as 5-hexyn-1-ol, which yielded the corresponding allenic alcohol in a lower 47% yield under identical optimized conditions. This demonstrates that the specific substrate structure leading to 2,3-Butadien-1-ol is more amenable to this key transformation, a critical consideration when selecting a starting material for synthesis.

Organic Synthesis Allene Chemistry Copper Catalysis

Analytical Differentiation via Gas Chromatographic Retention Index

The definitive gas chromatographic retention index (RI) for 2,3-Butadien-1-ol on a standard non-polar methyl silicone capillary column is 663 [1]. This value is critical for quality control and purity analysis. For context, while a direct isomer-specific comparison may not be available in a single study, the RI of the related unsaturated C4 alcohol, 2-buten-1-ol (crotyl alcohol), is reported as 623 under similar conditions. The significant +40 unit difference (663 vs. 623) on this scale provides a quantifiable and robust analytical marker to confirm the identity of 2,3-Butadien-1-ol and distinguish it from a common potential contaminant or isomer, which is essential for verifying procurement specifications.

Analytical Chemistry Gas Chromatography Quality Control

Conformational Stability and Intramolecular Interactions in Ab Initio Calculations

Ab initio SCF MO calculations using STO-3G and 3-21G basis sets reveal that 2,3-Butadien-1-ol possesses two stable conformers, with the syn-gauche conformation being 1.2 kcal/mol more stable than the anti-periplanar form [1]. This quantifiable energy difference, driven by a specific intramolecular hydrogen bond between the hydroxyl proton and the π-electron density of the proximal allene double bond, is a structural feature not present in saturated alcohols or simple allylic alcohols. While a direct experimental comparison of conformational energies is not provided, this calculated energy barrier defines the molecule's preferred three-dimensional shape, which directly influences its reactivity and interactions in chiral environments.

Computational Chemistry Physical Organic Chemistry Molecular Modeling

Physical Property Differentiation: Density and Refractive Index Benchmarking

2,3-Butadien-1-ol exhibits a density of 0.919 g/mL at 25 °C and a refractive index (n20/D) of 1.477 . These values provide a clear, quantitative point of differentiation from other C4 unsaturated alcohols. For instance, the density of allyl alcohol is 0.854 g/mL, and its n20/D is 1.413. The significant differences—a density that is 7.6% higher and a refractive index that is 0.064 units greater for 2,3-Butadien-1-ol—are direct consequences of the electron-rich, polarizable allene π-system. These are not subtle variations; they are robust, instrumentally verifiable metrics that can be used for incoming material inspection and batch-to-batch consistency checks.

Chemical Engineering Process Chemistry Material Specification

Optimal Research and Industrial Deployment Scenarios for 2,3-Butadien-1-ol (18913-31-0)


Synthesis of Complex Allenic Scaffolds in Medicinal Chemistry

2,3-Butadien-1-ol is the preferred starting material for constructing advanced allenic intermediates in drug discovery. As demonstrated by its 53% synthetic yield in a key Cu-catalyzed allenylation, this compound provides a reliable and efficient entry point for building molecular complexity [1]. Its use is critical in programs targeting bioactive allene-containing natural products or designing novel allene-based pharmacophores, where the allene motif is essential for target engagement. The molecule's defined conformational preference, as revealed by ab initio calculations, further justifies its selection for asymmetric synthesis applications [2].

Analytical Standard for Method Development and Quality Assurance

Given its well-defined and verifiable physical and analytical signatures—specifically a density of 0.919 g/mL, a refractive index (n20/D) of 1.477, and a GC retention index of 663—2,3-Butadien-1-ol serves as an excellent reference standard . Analytical chemistry groups can utilize this compound to calibrate instrumentation, develop new chromatographic methods for volatile unsaturated alcohols, and establish robust identity and purity protocols for incoming raw materials, thereby de-risking the supply chain for more complex and valuable allene derivatives [3].

Precursor for Biologically Active Allene Derivatives

This compound is a direct and verifiable building block for synthesizing potent antiviral agents like Adenallene (9-(4'-hydroxy-1',2'-butadienyl)adenine) [4]. In this context, 2,3-Butadien-1-ol is not just a reagent but a crucial molecular fragment. Its procurement is justified by its role as the specific precursor that introduces the essential hydroxy-allene moiety into nucleoside analogs. Using a different C4 alcohol or a substituted analog would not yield the target molecule, making 2,3-Butadien-1-ol an indispensable, non-fungible commodity for this class of research.

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